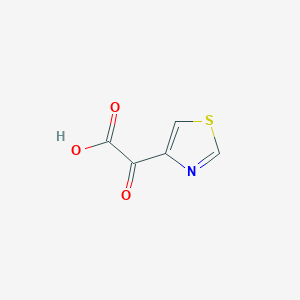
2-Oxo-2-(thiazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-(thiazol-4-yl)acetic acid is a compound that features a thiazole ring attached to a glyoxylic acid moiety Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the molecule Glyoxylic acid, on the other hand, is a simple carboxylic acid with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(thiazol-4-yl)acetic acid typically involves the reaction of thiazole derivatives with glyoxylic acid or its precursors. One common method is the condensation reaction between 4-thiazolylamine and glyoxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing waste and energy consumption. Specific details on industrial production methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2-(thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: this compound is converted to 2-(4-Thiazolyl)glycolic acid.
Reduction: The product is 2-(4-Thiazolyl)ethanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Oxo-2-(thiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-(thiazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering cellular signaling. The glyoxylic acid moiety can also participate in redox reactions, affecting cellular oxidative stress levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole-4-carboxylic acid: Similar structure but lacks the glyoxylic acid moiety.
2-(4-Thiazolyl)acetic acid: Similar structure but with an acetic acid moiety instead of glyoxylic acid.
Thiazole-2-carboxylic acid: Similar structure but with the carboxylic acid group directly attached to the thiazole ring.
Uniqueness
2-Oxo-2-(thiazol-4-yl)acetic acid is unique due to the presence of both the thiazole ring and the glyoxylic acid moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C5H3NO3S |
|---|---|
Poids moléculaire |
157.15 g/mol |
Nom IUPAC |
2-oxo-2-(1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H3NO3S/c7-4(5(8)9)3-1-10-2-6-3/h1-2H,(H,8,9) |
Clé InChI |
ACMQDYGRLRKUPD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CS1)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















